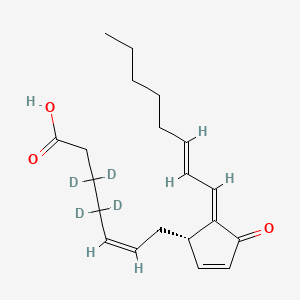

15-deoxy-Delta12,14-Prostaglandin J2-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

15-deoxy-Delta12,14-Prostaglandin J2-d4 is a synthetic derivative of the naturally occurring prostaglandin D2. It is a cyclopentenone prostaglandin known for its potent anti-inflammatory and anti-tumor properties. This compound is widely studied for its role as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in various cellular processes including metabolism, inflammation, and cell differentiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15-deoxy-Delta12,14-Prostaglandin J2-d4 typically involves the dehydration of prostaglandin D2. The process includes several steps:

Dehydration: Prostaglandin D2 undergoes dehydration to form prostaglandin J2.

Isomerization: Prostaglandin J2 is then isomerized to Delta12,14-prostaglandin J2.

Deoxygenation: The final step involves the removal of the 15-hydroxy group to yield 15-deoxy-Delta12,14-Prostaglandin J2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

15-deoxy-Delta12,14-Prostaglandin J2-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

15-deoxy-Delta12,14-Prostaglandin J2-d4 has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cell signaling and gene expression.

Medicine: Investigated for its anti-inflammatory, anti-tumor, and neuroprotective properties.

Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research

Wirkmechanismus

15-deoxy-Delta12,14-Prostaglandin J2-d4 exerts its effects primarily through the activation of PPAR-γ. This activation leads to the modulation of various signaling pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of apoptosis pathways. The compound also interacts with other molecular targets such as mitogen-activated protein kinases (MAPKs) and cyclooxygenase-2 (COX-2) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prostaglandin D2: The precursor of 15-deoxy-Delta12,14-Prostaglandin J2-d4.

Prostaglandin J2: An intermediate in the synthesis of this compound.

Delta12,14-Prostaglandin J2: A closely related compound with similar biological activities.

Uniqueness

This compound is unique due to its potent anti-inflammatory and anti-tumor properties, which are more pronounced compared to its precursors and intermediates. Its ability to modulate multiple signaling pathways and its high affinity for PPAR-γ make it a valuable compound in scientific research .

Biologische Aktivität

15-Deoxy-Delta12,14-Prostaglandin J2-d4 (15d-PGJ2) is a biologically active lipid mediator derived from Prostaglandin D2 (PGD2). It plays a significant role in various physiological and pathological processes, particularly in inflammation and immune responses. This article explores the biological activity of 15d-PGJ2, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

15d-PGJ2 is characterized by a reactive α,β-unsaturated carbonyl group within its cyclopentenone ring, which enables it to covalently modify cellular proteins. This modification is central to its biological activity.

Structure of 15d-PGJ2

| Property | Details |

|---|---|

| Molecular Formula | C20H28O4 |

| Molecular Weight | 332.44 g/mol |

| Functional Groups | Cyclopentenone, Carboxylic acid |

15d-PGJ2 exerts its biological effects primarily through two pathways:

- PPAR-γ Activation :

- NF-κB Inhibition :

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of 15d-PGJ2:

- Endothelial Cells : Inhibition of adhesion molecule expression and monocyte migration by modifying proteasome components, leading to reduced inflammation .

- Myocytes : Suppression of IL-1β-induced activation of NF-κB and AP-1 pathways, resulting in decreased production of inflammatory cytokines without affecting cell viability .

Case Studies

- Preterm Labor Model :

- Diabetes Correlation :

In Vitro Studies

In vitro experiments have demonstrated the following effects:

- Cell Viability : At concentrations up to 10 µM, 15d-PGJ2 did not significantly reduce endothelial cell viability; however, higher concentrations (25 µM) resulted in substantial cell death .

Dose-Response Relationships

The following table summarizes the effects of varying concentrations of 15d-PGJ2 on cell viability and inflammatory markers:

| Concentration (µM) | Cell Viability (%) | TNF-α Expression Inhibition (%) |

|---|---|---|

| 0 | 100 | 0 |

| 1 | 97.2 | 20 |

| 5 | 95.4 | 40 |

| 10 | 90.5 | 60 |

| 25 | 72.7 | Not applicable |

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i8D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUMKCAEVRUBK-NSTSLKHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1C=CC(=O)/C1=C/C=C/CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.